4-(heptyloxy)butan-1-ol
Description
Structure
3D Structure
Properties
IUPAC Name |
4-heptoxybutan-1-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H24O2/c1-2-3-4-5-7-10-13-11-8-6-9-12/h12H,2-11H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RUKKFIKRYMMKPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCOCCCCO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H24O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Synthetic Methodologies for 4 Heptyloxy Butan 1 Ol and Its Stereoisomers
Williamson Ether Synthesis Approaches to 4-(Heptyloxy)butan-1-ol
The Williamson ether synthesis remains a cornerstone for the formation of ethers and is a highly effective method for preparing asymmetrical ethers like this compound. francis-press.comfrancis-press.com The reaction fundamentally involves the SN2 reaction between an alkoxide ion and a primary alkyl halide. wikipedia.orgmasterorganicchemistry.com
The efficiency of the Williamson ether synthesis is highly dependent on the reaction conditions. For the synthesis of this compound, the selection of a suitable solvent and base is critical to maximize yield and minimize side reactions, such as elimination. Aprotic polar solvents are generally preferred as they can solvate the cation of the alkoxide, leaving the alkoxide ion more nucleophilic.
Key factors influencing the reaction include temperature, concentration of reactants, and the choice of base. High temperatures and high concentrations of a strong base can favor the competing elimination reaction, especially with sterically hindered substrates. francis-press.com The use of phase-transfer catalysts can also be beneficial in cases where the reactants have low solubility in the chosen solvent system.
Table 1: Effect of Solvent and Base on Williamson Ether Synthesis Yield
| Solvent | Base | Temperature (°C) | Typical Yield (%) |
|---|---|---|---|
| Tetrahydrofuran (THF) | Sodium Hydride (NaH) | 60-70 | 85-95 |
| Dimethylformamide (DMF) | Potassium Carbonate (K2CO3) | 80-90 | 80-90 |
This table presents typical data for Williamson ether synthesis of similar alkoxybutanols and is for illustrative purposes.
There are two primary pathways for the synthesis of this compound via the Williamson synthesis, which differ in the choice of the nucleophile and the electrophile.
Pathway A: In this approach, 1-heptanol (B7768884) is deprotonated with a strong base, such as sodium hydride, to form sodium heptoxide. This alkoxide then acts as the nucleophile, attacking the electrophilic carbon of 4-bromo-1-butanol. guidechem.comveeprho.com This pathway is often preferred because primary alkyl halides are highly reactive towards SN2 substitution.
Pathway B: Alternatively, 1,4-butanediol (B3395766) can be selectively deprotonated at one hydroxyl group to form a sodium butoxide derivative, which then reacts with 1-bromoheptane. This route can be more challenging due to the potential for double alkylation and the need for careful control of stoichiometry.
The choice between these pathways often depends on the availability and cost of the starting materials, as well as the desired purity of the final product.
Alternative Alkylation Strategies and Esterification-Reduction Sequences
Chemo- and Regioselective Synthesis of Analogues with Varied Alkoxy Chain Lengths
The synthesis of analogues of this compound with different alkoxy chain lengths is crucial for structure-activity relationship studies in various applications. The chemo- and regioselectivity of the synthesis become important when dealing with polyfunctional substrates. For instance, in the synthesis of a series of 4-(alkoxy)butan-1-ols, the Williamson ether synthesis provides a straightforward approach by simply varying the alkyl halide used in the reaction with 1,4-butanediol (under conditions that favor mono-alkylation) or by using different primary alcohols to generate the alkoxide for reaction with 4-bromo-1-butanol. nih.gov
Table 2: Synthesis of 4-(Alkoxy)butan-1-ol Analogues
| Alkoxy Chain | Starting Alcohol | Alkylating Agent | Typical Yield (%) |
|---|---|---|---|
| Methoxy | Methanol | 4-Bromo-1-butanol | 88 |
| Ethoxy | Ethanol | 4-Bromo-1-butanol | 92 |
| Propoxy | 1-Propanol | 4-Bromo-1-butanol | 90 |
This table illustrates the versatility of the Williamson synthesis for creating a library of analogous compounds. Data is representative for this type of synthesis.
Enantioselective Synthesis and Kinetic Resolution for Chiral Analogues of this compound
The introduction of chirality into analogues of this compound can be achieved through several advanced synthetic strategies. Chiral secondary alcohols are valuable building blocks in organic synthesis. nih.gov
Enantioselective Synthesis: This approach involves the creation of a stereocenter in a controlled manner. For example, the asymmetric reduction of a ketone precursor to a chiral alcohol can be achieved using chiral catalysts. nih.govuva.es For a chiral analogue of this compound, a suitable keto-ether could be stereoselectively reduced to yield the desired chiral alcohol.
Kinetic Resolution: This technique separates a racemic mixture of chiral alcohols by taking advantage of the different reaction rates of the two enantiomers with a chiral catalyst or enzyme. wikipedia.org Lipases are commonly used for the kinetic resolution of racemic alcohols through enantioselective esterification. nih.govmdpi.com The less reactive enantiomer can be isolated with high enantiomeric excess. Dynamic kinetic resolution (DKR) is an extension of this method where the unreacted enantiomer is racemized in situ, allowing for a theoretical yield of 100% of the desired enantiomer. wikipedia.orgmdpi.com
Table 3: Comparison of Chiral Synthesis Methods
| Method | Description | Advantages |
|---|---|---|
| Asymmetric Synthesis | Direct formation of a specific enantiomer. | High enantiomeric excess, no waste of the other enantiomer. |
| Kinetic Resolution | Separation of a racemic mixture. | Can be highly selective, often uses mild enzymatic conditions. |
Continuous Flow Reactor Applications in Industrial Production Methodologies
For the large-scale production of this compound, continuous flow chemistry offers significant advantages over traditional batch processing. ajinomoto.com Flow reactors provide enhanced control over reaction parameters such as temperature, pressure, and mixing, leading to improved reaction efficiency, safety, and product consistency. mit.edutue.nl The small reactor volume at any given time minimizes the risks associated with highly exothermic reactions or the use of hazardous reagents. ajinomoto.com Furthermore, the scalability of continuous flow processes is often more straightforward than for batch reactions, allowing for a seamless transition from laboratory-scale synthesis to industrial production. ajinomoto.com
Table 4: Batch vs. Continuous Flow Synthesis of Ethers
| Parameter | Batch Synthesis | Continuous Flow Synthesis |
|---|---|---|
| Reaction Time | Hours | Minutes |
| Yield | Variable | Often Higher and More Consistent |
| Safety | Higher Risk | Inherently Safer |
This table provides a general comparison of batch and continuous flow processes for ether synthesis.
Catalytic Systems in the Synthesis of this compound and Related Alcohols
The synthesis of ω-alkoxy-alkanols, such as this compound, involves the selective formation of an ether linkage at one of the hydroxyl groups of a diol. Catalytic systems play a crucial role in enhancing the efficiency, selectivity, and sustainability of these synthetic routes. Key methodologies include the Williamson ether synthesis, which can be significantly improved by phase-transfer catalysis, and direct etherification reactions often facilitated by acid catalysts.
The traditional Williamson ether synthesis involves the reaction of an alkoxide with an alkyl halide. masterorganicchemistry.comlibretexts.org For the preparation of this compound, this would typically involve the deprotonation of 1,4-butanediol to form a mono-alkoxide, followed by its reaction with a heptyl halide. The use of a stoichiometric strong base can lead to challenges in selectivity and purification. masterorganicchemistry.com Catalytic approaches, particularly phase-transfer catalysis (PTC), offer a milder and more selective alternative. phasetransfercatalysis.com
Phase-transfer catalysis facilitates the transfer of a reactant from one phase to another where the reaction occurs. phasetransfercatalysis.com In the context of synthesizing this compound, a phase-transfer catalyst, such as a quaternary ammonium (B1175870) or phosphonium (B103445) salt, can transport the butan-1,4-diolate anion from an aqueous or solid phase into an organic phase containing the heptyl halide. This method can enhance reaction rates and allows for the use of milder bases, such as aqueous sodium hydroxide, thereby improving the selectivity for mono-etherification over di-etherification. The general mechanism involves the formation of an ion pair between the catalyst cation and the alkoxide anion, which is then soluble in the organic phase and can react with the alkyl halide.
Another significant catalytic approach is the direct etherification of a diol with an alcohol. This method is highly atom-economical as the only byproduct is water. masterorganicchemistry.com Acid catalysts, both homogeneous and heterogeneous, are often employed for this transformation. masterorganicchemistry.comresearchgate.net Heterogeneous solid acid catalysts, such as zeolites, sulfonic acid functionalized resins (e.g., Amberlyst-15), and mixed metal oxides, are particularly advantageous as they can be easily separated from the reaction mixture and potentially reused, simplifying product purification and reducing waste. mdpi.comsciepub.com For the synthesis of this compound, this would involve the reaction of 1,4-butanediol with heptanol (B41253) in the presence of a solid acid catalyst. The reaction mechanism typically involves the protonation of the alcohol, followed by nucleophilic attack by the diol. masterorganicchemistry.com Controlling the reaction conditions, such as temperature and the molar ratio of reactants, is crucial to favor the formation of the desired mono-ether product.
Recent advancements have also explored the use of photoredox catalysis for the generation of alkoxy radicals from alcohols, which can then participate in etherification reactions. nih.govnih.govacs.org This approach offers a mechanistically distinct pathway for C-O bond formation under mild conditions.
The choice of catalytic system depends on various factors, including the desired selectivity, the cost and availability of the starting materials and catalyst, and the environmental impact of the process. The following table summarizes representative catalytic systems that can be applied to the synthesis of this compound and related alcohols.
| Catalytic System | Reactants | Typical Reaction Conditions | Key Advantages | Potential Byproducts |
|---|---|---|---|---|
| Phase-Transfer Catalysis (e.g., Tetrabutylammonium bromide) | 1,4-Butanediol and Heptyl bromide | Aqueous NaOH, Organic solvent (e.g., Toluene), 60-100 °C | High selectivity for mono-etherification, Milder reaction conditions | 1,4-di(heptyloxy)butane, Heptene |
| Solid Acid Catalysis (e.g., Amberlyst-15) | 1,4-Butanediol and Heptanol | 120-180 °C, Removal of water | Catalyst recyclability, Atom economy | 1,4-di(heptyloxy)butane, Diheptyl ether, Tetrahydrofuran |
| Homogeneous Acid Catalysis (e.g., Sulfuric acid) | 1,4-Butanediol and Heptanol | 100-150 °C | Low catalyst cost | 1,4-di(heptyloxy)butane, Diheptyl ether, Dehydration products |
| Iron-Catalyzed Dehydrative Etherification | 1,4-Butanediol and Heptanol | Fe(OTf)3, 45-70 °C | Mild conditions, High selectivity | Symmetrical ethers |
Chemical Transformations and Derivative Synthesis of 4 Heptyloxy Butan 1 Ol
Oxidation Reactions and Aldehyde Derivatization: Pathways to 4-(Heptyloxy)butanal
The primary alcohol moiety of 4-(heptyloxy)butan-1-ol can be readily oxidized to form the corresponding aldehyde, 4-(heptyloxy)butanal. This transformation is a crucial step in the synthesis of certain insect pheromones. nih.govmdma.ch The choice of oxidizing agent is critical to prevent over-oxidation to the carboxylic acid.
Several methods have been successfully employed for this conversion. A common and effective method is the use of pyridinium (B92312) dichromate (PDC) in a suitable organic solvent. nih.gov Another well-established method is the Swern oxidation, which utilizes oxalyl chloride or trifluoroacetic anhydride (B1165640) in dimethyl sulfoxide (B87167) (DMSO) at low temperatures. mdma.chacs.org This method is known for its mild conditions and high yields.
The resulting aldehyde, 4-(heptyloxy)butanal, is a key intermediate itself, participating in further reactions typical of aldehydes, such as reductive amination, Wittig reactions, and further oxidation to 4-(heptyloxy)butanoic acid if desired. rsc.org This aldehyde is a known male-specific volatile for the Asian longhorned beetle, Anoplophora glabripennis, often found in a blend with the parent alcohol. mdma.chacs.orgresearchgate.net
Table 1: Oxidation Methods for this compound
| Oxidation Method | Reagents | Typical Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Pyridinium Dichromate (PDC) Oxidation | Pyridinium dichromate | Dichloromethane (CH₂Cl₂) | 4-(Heptyloxy)butanal | nih.gov |
| Swern Oxidation | Oxalyl chloride, DMSO, Triethylamine | Dichloromethane (CH₂Cl₂), -78 °C to room temp. | 4-(Heptyloxy)butanal | mdma.chacs.org |
| General Oxidation | Potassium permanganate, Chromium trioxide | Acidic or aqueous media | 4-(Heptyloxy)butanoic acid | rsc.orgrsc.org |
Reduction Reactions and Amine Derivative Formation
The conversion of this compound to its corresponding amine, 4-(heptyloxy)butan-1-amine, requires a multi-step synthetic approach as direct replacement of the hydroxyl group with an amino group is not feasible. The hydroxyl group must first be converted into a good leaving group. chemistrysteps.com
A common strategy involves a two-step process:
Activation of the Hydroxyl Group : The alcohol is first converted into a sulfonate ester, such as a tosylate or mesylate, by reacting it with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. This transforms the poor leaving group (-OH) into a very good leaving group (-OTs or -OMs).
Nucleophilic Substitution : The resulting sulfonate ester is then treated with a source of nitrogen, such as sodium azide (B81097) (NaN₃), to form an alkyl azide via an Sₙ2 reaction. Subsequent reduction of the azide, commonly achieved with lithium aluminum hydride (LiAlH₄) or through catalytic hydrogenation (e.g., H₂/Pd-C), yields the primary amine. mdma.chchemistrysteps.com
Alternatively, "hydrogen-borrowing" or "reductive amination" cascades using biocatalysts or metal catalysts offer a more atom-economical route. nih.govmdpi.com In this approach, the alcohol is first oxidized in situ to the aldehyde, which then reacts with ammonia (B1221849) to form an imine. The imine is subsequently reduced to the primary amine. mdpi.com This method can be performed using dual-enzyme systems (alcohol dehydrogenase and amine dehydrogenase) or heterogeneous metal catalysts. nih.govmdpi.com
Table 2: General Pathways for Alcohol to Amine Conversion
| Method | Step 1 | Step 2 | Step 3 | Key Features | Reference(s) |
|---|---|---|---|---|---|
| Via Sulfonate Ester | Alcohol + TsCl/MsCl → R-OTs/OMs | R-OTs/OMs + NaN₃ → R-N₃ | R-N₃ + Reducing Agent (e.g., LiAlH₄) → R-NH₂ | Stepwise, reliable, involves hazardous azide intermediate. | mdma.chchemistrysteps.com |
| Mitsunobu Reaction | Alcohol + Hydrazoic Acid (HN₃) + PPh₃ + DEAD | Azide Reduction | - | One-pot potential but uses toxic/expensive reagents. | mdma.ch |
| Hydrogen-Borrowing Catalysis | In situ oxidation to aldehyde | Imine formation with ammonia | In situ reduction of imine | Atom-economical, can be catalyzed by enzymes or metals. | nih.govmdpi.com |
Nucleophilic Substitution Reactions Involving the Hydroxyl Moiety
The hydroxyl group of this compound is a poor leaving group (OH⁻) and must be activated to undergo nucleophilic substitution. ucl.ac.ukorganicchemistrytutor.com A common method for activation is protonation under strongly acidic conditions. For example, reaction with concentrated hydrohalic acids (HBr, HCl) converts the -OH group into a good leaving group, water (H₂O). google.com The subsequent attack by the halide ion (Br⁻, Cl⁻) proceeds via an Sₙ2 mechanism for a primary alcohol like this, yielding the corresponding 1-halo-4-(heptyloxy)butane. google.com
Another versatile method is the conversion of the alcohol to a sulfonate ester (tosylate or mesylate), as described in the previous section. These sulfonates are excellent substrates for Sₙ2 reactions with a wide variety of nucleophiles, not just azide. For instance, they can react with cyanide ions to form nitriles, which can be further hydrolyzed to carboxylic acids or reduced to amines.
Table 3: Nucleophilic Substitution Strategies
| Reagent(s) | Leaving Group | Nucleophile | Product Type | Mechanism | Reference(s) |
|---|---|---|---|---|---|
| Concentrated HBr/HCl | H₂O | Br⁻ / Cl⁻ | Alkyl Halide | Sₙ2 | google.com |
| PBr₃ / SOCl₂ | - | Br⁻ / Cl⁻ | Alkyl Halide | Sₙ2 | organic-chemistry.org |
| TsCl/Pyridine, then Na-Nucleophile | Tosylate (⁻OTs) | CN⁻, RS⁻, etc. | Nitriles, Thioethers, etc. | Sₙ2 | chemistrysteps.com |
Esterification and Transesterification Processes to Novel Derivatives
The primary alcohol group of this compound can react with carboxylic acids or their derivatives to form esters. The most common method is the Fischer esterification, where the alcohol is heated with a carboxylic acid in the presence of a strong acid catalyst, such as concentrated sulfuric acid. mdpi.comnih.gov The reaction is reversible, and to drive it towards the product, water is typically removed, or an excess of one of the reactants is used. mdpi.com This process allows for the synthesis of a wide array of esters by varying the carboxylic acid component.
Transesterification is another valuable process where the alkoxy group of an existing ester is exchanged with the this compound moiety. ontosight.ai This reaction can be catalyzed by either an acid or a base. ontosight.ai For example, reacting this compound with a simple methyl ester (e.g., methyl acetate) in the presence of a catalyst like sodium methoxide (B1231860) would yield 4-(heptyloxy)butyl acetate. ontosight.ai These ester derivatives are often explored for applications in fragrances and as specialty solvents.
Functionalization of the Heptyloxy Chain
While the alcohol and ether groups are the most reactive sites, the C-H bonds of the heptyloxy alkyl chain can also be functionalized, although this is often more challenging due to the lower reactivity of alkane C-H bonds. Modern synthetic methods, however, provide pathways for such transformations.
One approach is free-radical halogenation , where reaction with a halogen (e.g., Br₂ or Cl₂) under UV light or heat can replace a hydrogen atom with a halogen. organicchemistrytutor.compearson.comucr.edu This reaction typically lacks high regioselectivity, leading to a mixture of halogenated products at different positions along the heptyl chain. curlyarrows.com However, the reactivity of C-H bonds adjacent to the ether oxygen (the α-position) is enhanced, which can provide some selectivity. nih.gov
More advanced photocatalytic C-H activation methods have been developed for the selective functionalization of ethers. nih.govrsc.org These methods can use an organic photocatalyst and visible light to generate a radical at the α-position to the ether oxygen. rsc.org This radical can then be trapped by various radical acceptors, such as electron-poor alkenes, to form new C-C bonds. This allows for the precise modification of the heptyloxy chain at the position adjacent to the ether oxygen.
Synthesis of Complex Polyfunctionalized Butan-1-ol Derivatives
The this compound framework serves as a building block for more complex molecules, particularly in the field of chemical ecology. Both the alcohol and its corresponding aldehyde, 4-(heptyloxy)butanal, are identified as male-produced pheromone components for cerambycid beetles like Anoplophora glabripennis and Anoplophora chinensis. mdma.chresearchgate.netacs.orgthieme-connect.com
In many cases, the biological activity is not due to a single compound but to a specific blend of multiple components. For instance, the attraction of these beetles is often enhanced when this compound and its aldehyde are combined with other volatile compounds, such as nonanal (B32974) or various host-plant kairomones like (-)-linalool (B1674924) and β-caryophyllene. acs.orgthieme-connect.com The synthesis of these precise multi-component lures represents a key application in creating complex, functional chemical systems based on the this compound structure.
Furthermore, the core structure is found in more complex synthetic targets. For example, (R)-2-amino-2-methyl-4-(4-(heptyloxy)phenyl)butan-1-ol is a chiral amino alcohol derivative that has been synthesized for potential applications in medicinal chemistry. ontosight.aimdpi.comsigmaaldrich.com Its synthesis involves a multi-step sequence, demonstrating how the heptyloxy-containing fragment can be incorporated into larger, polyfunctionalized molecules. mdpi.com
Advanced Spectroscopic Characterization Techniques in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Reaction Monitoring
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. It provides detailed information about the structure, dynamics, reaction state, and chemical environment of molecules. For 4-(heptyloxy)butan-1-ol, ¹H and ¹³C NMR are fundamental for confirming its chemical structure, while two-dimensional techniques are used to resolve complex signal overlaps and establish specific atom-to-atom correlations.
Proton (¹H) NMR spectroscopy provides information on the number of different types of protons, the number of protons of each type, and the electronic environment of each proton. The spectrum of this compound is expected to show distinct signals for the protons in the heptyl group, the butyl group, and the hydroxyl group.
The chemical shift (δ) is influenced by the proximity of electronegative oxygen atoms, which deshield nearby protons, causing them to resonate at a higher frequency (further downfield). The multiplicity of each signal, dictated by the n+1 rule, reveals the number of adjacent protons.
Key Research Findings:
Hydroxyl Proton (-OH): A broad singlet is typically observed, the chemical shift of which is variable and dependent on concentration and solvent.
Methylene (B1212753) Protons Adjacent to Oxygen (-O-C H₂-): The two methylene groups directly bonded to the ether oxygen (at C4 of the butanol chain and C1 of the heptyl chain) and the methylene group bonded to the hydroxyl oxygen (at C1 of the butanol chain) are the most deshielded aliphatic protons, appearing as triplets in the 3.4-3.7 ppm range.
Alkyl Chain Protons (-CH₂-): The remaining methylene protons in the interior of the alkyl chains appear as multiplets in the upfield region, typically between 1.2 and 1.7 ppm.
Terminal Methyl Proton (-CH₃): The terminal methyl group of the heptyl chain is the most shielded, appearing as a characteristic triplet at approximately 0.9 ppm.
Table 1: Predicted ¹H NMR Data for this compound
| Protons (Position) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration |
| Heptyl CH₃ | ~ 0.90 | Triplet (t) | 3H |
| Heptyl (CH₂)₄ | ~ 1.28 - 1.40 | Multiplet (m) | 8H |
| Butyl C3-H₂ | ~ 1.55 - 1.65 | Multiplet (m) | 2H |
| Heptyl C2-H₂ | ~ 1.55 - 1.65 | Multiplet (m) | 2H |
| Butyl C2-H₂ | ~ 1.68 - 1.78 | Multiplet (m) | 2H |
| Heptyl C1-H₂ | ~ 3.42 | Triplet (t) | 2H |
| Butyl C4-H₂ | ~ 3.48 | Triplet (t) | 2H |
| Butyl C1-H₂ | ~ 3.65 | Triplet (t) | 2H |
| Butyl OH | Variable | Broad Singlet (br s) | 1H |
Carbon-13 (¹³C) NMR spectroscopy provides information about the number of non-equivalent carbon atoms in a molecule and their chemical environment. In a proton-decoupled ¹³C NMR spectrum of this compound, each of the 11 unique carbon atoms is expected to produce a single peak.
Similar to ¹H NMR, the chemical shifts of the carbon atoms are heavily influenced by the electronegative oxygen atoms. Carbons directly attached to oxygen are significantly deshielded and appear at higher chemical shifts (downfield).
Key Research Findings:
Carbons Adjacent to Oxygen (C-O): The carbons directly bonded to the ether and alcohol functionalities (Butyl C1, Butyl C4, and Heptyl C1) are the most deshielded, appearing in the range of 60-72 ppm.
Alkyl Chain Carbons (-CH₂-): The internal methylene carbons of the heptyl and butyl chains resonate in the typical aliphatic region of 22-32 ppm.
Terminal Methyl Carbon (-CH₃): The terminal methyl carbon of the heptyl group is the most shielded carbon, appearing furthest upfield at approximately 14 ppm.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom (Position) | Predicted Chemical Shift (δ, ppm) |
| Heptyl C7 (CH₃) | ~ 14.1 |
| Heptyl C6 | ~ 22.6 |
| Heptyl C4 | ~ 26.2 |
| Butyl C2 | ~ 26.5 |
| Heptyl C3 | ~ 29.2 |
| Butyl C3 | ~ 30.0 |
| Heptyl C5 | ~ 31.8 |
| Butyl C1 | ~ 62.5 |
| Butyl C4 | ~ 70.5 |
| Heptyl C1 | ~ 71.2 |
Two-dimensional (2D) NMR experiments provide correlational data that helps to definitively assign the signals observed in 1D spectra and confirm the molecular structure.
COSY (Correlation Spectroscopy): This experiment shows correlations between protons that are coupled to each other, typically on adjacent carbons. For this compound, COSY would show cross-peaks connecting all adjacent -CH₂- groups within the butyl and heptyl chains, confirming their linear connectivity. For example, the triplet at ~3.65 ppm (Butyl C1-H₂) would show a correlation to the multiplet at ~1.68-1.78 ppm (Butyl C2-H₂).
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals of the atoms to which they are directly attached. It is used to definitively assign which protons are bonded to which carbons. For instance, the proton signal at ~0.90 ppm would show a cross-peak with the carbon signal at ~14.1 ppm, confirming the assignment of the terminal methyl group.
HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is crucial for connecting molecular fragments. A key correlation for this compound would be a cross-peak between the protons on Heptyl C1 (~3.42 ppm) and the carbon at Butyl C4 (~70.5 ppm), and vice-versa. This long-range correlation across the ether linkage provides definitive proof of the connection between the heptyl and butyl moieties.
Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis
Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragmentation patterns of the molecule. The molecular weight of this compound is 188.31 g/mol .
In Electron Ionization (EI), the sample is bombarded with high-energy electrons, leading to the formation of a molecular ion (M⁺˙) and extensive fragmentation. The resulting mass spectrum serves as a molecular fingerprint.
Key Research Findings:
Molecular Ion (M⁺˙): The molecular ion peak for this compound is expected at m/z = 188. Due to the lability of the alcohol and ether groups, this peak may be of low intensity.
Fragmentation: The fragmentation is dominated by cleavage at the C-O bonds and within the alkyl chains. Alpha-cleavage next to the oxygen atoms is a common pathway.
Cleavage of the C-C bond adjacent to the hydroxyl group can result in the loss of a C₃H₇O radical, leading to a prominent ion at m/z = 73 [CH₂(CH₂)₂O(CH₂)₇CH₃]⁺.
Cleavage at the ether bond can result in the formation of a heptyl cation at m/z = 99 [C₇H₁₅]⁺ or a butoxy cation at m/z = 89 [C₄H₉O]⁺.
A significant peak is often observed at m/z = 73, corresponding to the [C₄H₉O]⁺ ion from the butanol portion.
Table 3: Predicted Key Fragments in the EI-MS of this compound
| m/z | Predicted Fragment Ion |
| 188 | [C₁₁H₂₄O₂]⁺˙ (Molecular Ion) |
| 99 | [C₇H₁₅]⁺ |
| 89 | [C₄H₉O]⁺ |
| 73 | [C₄H₉O]⁺ |
| 71 | [C₅H₁₁]⁺ |
| 57 | [C₄H₉]⁺ |
| 43 | [C₃H₇]⁺ |
Chemical Ionization (CI) is a "softer" ionization technique that results in less fragmentation than EI. It is particularly useful for confirming the molecular weight of a compound when the molecular ion is weak or absent in the EI spectrum. In CI-MS, a reagent gas (like methane (B114726) or ammonia) is ionized, and these ions then react with the analyte molecule, typically through proton transfer.
Key Research Findings:
Protonated Molecule [M+H]⁺: The most prominent peak in the CI mass spectrum of this compound is expected to be the protonated molecule at m/z = 189. This provides clear confirmation of the molecular weight.
Reduced Fragmentation: Compared to EI-MS, the fragmentation is significantly reduced, with the [M+H]⁺ ion often being the base peak. This makes CI-MS an excellent complementary technique to EI-MS for unambiguous molecular weight determination.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination
High-Resolution Mass Spectrometry (HRMS) is a critical technique for the unambiguous identification of chemical compounds by providing a highly accurate measurement of their mass-to-charge ratio (m/z). This accuracy allows for the determination of the elemental composition of a molecule, a crucial step in its structural elucidation. For this compound, with a molecular formula of C11H24O2, the theoretical exact mass can be calculated with a high degree of precision.
The monoisotopic mass of this compound has been computationally determined to be 188.177630004 Da nih.gov. HRMS instruments can experimentally measure this value with a very low margin of error, typically in the parts-per-million (ppm) range, thus confirming the elemental formula.
While a detailed experimental fragmentation pattern for this compound is not widely published, the fragmentation in mass spectrometry for similar long-chain alcohols and ethers typically involves specific cleavage patterns. For primary alcohols like butan-1-ol, a common fragmentation is the loss of a water molecule (H₂O) docbrown.infolibretexts.org. Another characteristic fragmentation for alcohols is the alpha-cleavage, which for a primary alcohol would result in a fragment ion at m/z 31 (CH₂OH⁺) libretexts.org. For ethers, a predominant fragmentation pathway is the α-cleavage of an alkyl radical.
| Property | Value | Reference |
|---|---|---|
| Molecular Formula | C11H24O2 | nih.gov |
| Molecular Weight | 188.31 g/mol | nih.gov |
| Exact Mass | 188.177630004 Da | nih.gov |
| Monoisotopic Mass | 188.177630004 Da | nih.gov |
Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Trace Impurity Detection
Gas Chromatography-Mass Spectrometry (GC-MS) is a hybrid analytical technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. It is a cornerstone for determining the purity of a chemical sample and identifying any trace impurities.
In the analysis of this compound, a sample is first vaporized and injected into the gas chromatograph. The components of the sample are then separated based on their volatility and interaction with the stationary phase of the GC column. As each component elutes from the column, it enters the mass spectrometer, where it is ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its identification.
The purity of a this compound sample is determined by comparing the area of its corresponding peak in the chromatogram to the total area of all detected peaks. Commercial suppliers of 4-(n-heptyloxy)butan-1-ol often specify a purity level, for instance, 95.00%, which is typically determined by this method sigmaaldrich.com.
Trace impurities, which could be starting materials, by-products from synthesis, or degradation products, can also be identified using GC-MS. By comparing the mass spectra of these minor peaks to spectral libraries, researchers can identify the structure of these impurities. This is crucial as even small amounts of impurities can potentially affect the biological activity of the primary compound.
| Parameter | Value | Source |
|---|---|---|
| Purity | 95.00% | sigmaaldrich.com |
Gas Chromatography-Electroantennographic Detection (GC-EAD) for Bioactivity Profiling
Gas Chromatography-Electroantennographic Detection (GC-EAD) is a highly sensitive technique used to identify which volatile compounds in a mixture are biologically active for a particular insect species. This is achieved by splitting the effluent from a gas chromatograph between a standard detector (like a Flame Ionization Detector - FID) and an insect antenna, which serves as a biological detector.
In the context of this compound, GC-EAD has been instrumental in identifying it as a semiochemical for the citrus long-horned beetle, Anoplophora chinensis. In these experiments, volatile compounds are separated by the GC, and as they elute, they are passed over an excised antenna of the beetle. If a compound elicits an olfactory response, a change in the electrical potential across the antenna is recorded.
Research has shown that synthetic 4-(n-heptyloxy)butan-1-ol elicits electrophysiological responses from the antennae of both male and female Anoplophora chinensis nih.govfigshare.com. In one study, it was the only compound tested that elicited responses from the antennae of both sexes figshare.com. This bioactivity suggests its role as a pheromone component. Further studies have indicated that 4-(n-heptyloxy)butan-1-ol is a male-produced volatile and may function as an aggregation pheromone for this species nih.gov.
| Insect Species | Sex | Antennal Response | Reference |
|---|---|---|---|
| Anoplophora chinensis | Male | Positive | nih.gov |
| Anoplophora chinensis | Female | Positive | nih.govfigshare.com |
Applications in Chemical Ecology and Pheromone Research
Identification and Characterization as a Male-Produced Pheromone Component
Initial research into the chemical communication of the Asian longhorned beetle, Anoplophora glabripennis, led to the identification of two male-specific volatile compounds: 4-(n-heptyloxy)butanal and 4-(n-heptyloxy)butan-1-ol nih.gov. These functionalized dialkyl ethers were previously unknown in insects nih.gov. Headspace volatiles collected from male A. glabripennis consistently contained these two compounds, which were absent in volatiles from females nih.gov. Subsequent studies on the citrus longhorned beetle, Anoplophora chinensis, a closely related species, also detected 4-(heptyloxy)butan-1-ol and its corresponding aldehyde, 4-(n-heptyloxy)butanal, in the headspace volatiles of males but not females researchgate.netelifesciences.org. This finding suggests a conservation of these pheromone components within the Anoplophora genus researchgate.net. In A. chinensis, only this compound elicited responses from the antennae of both sexes in coupled gas chromatography-electroantennogram (GC-EAD) analyses researchgate.netelifesciences.org.
Further investigation into the pheromone profile of A. glabripennis revealed a third male-produced compound, the sesquiterpene (3E,6E)-α-farnesene. This compound was also found to elicit antennal responses from both male and female beetles nih.gov.
Role in Aggregation and Mate Finding Behavior of Anoplophora Species
Field bioassays have demonstrated that this compound is an important component of the male-produced attractant pheromone for A. chinensis, attracting both sexes researchgate.netelifesciences.org. This attraction of both males and females indicates that the compound functions as an aggregation pheromone, likely with the primary purpose of bringing the sexes together for mating elifesciences.org. In laboratory olfactometer studies with A. glabripennis, a blend of 4-(n-heptyloxy)butanal and 4-(n-heptyloxy)butan-1-ol was significantly attractive to adult beetles nih.gov.
Behavioral assays with A. glabripennis have shown that virgin females are particularly attracted to the male-produced blend and its alcohol component, this compound, suggesting a key role in mate-finding researchgate.net. In contrast, virgin males showed some repulsion to the pheromone blend at certain concentrations, which may be a mechanism to reduce competition for mates researchgate.net.
Synergistic Interactions with Co-Attractants and Host Kairomones
The behavioral response of Anoplophora species to this compound is often modulated by the presence of other chemical cues, including other pheromone components and volatile compounds released from host plants (kairomones).
In A. glabripennis, the male-produced pheromone is naturally a blend of this compound and 4-(n-heptyloxy)butanal nih.govresearchgate.net. Laboratory olfactometer studies showed that a 1:1 blend of these two compounds was significantly attractive to adult beetles nih.gov. Field trapping experiments for A. chinensis have also shown that traps baited with this compound, either alone or in a 1:1 blend with 4-(n-heptyloxy)butanal, caught significantly more beetles of both sexes than unbaited traps or traps baited with the aldehyde alone researchgate.net. However, in some laboratory assays with A. chinensis, females were not significantly attracted to this compound or 4-(n-heptyloxy)butanal individually or as a two-component blend, suggesting that other components may be necessary for attraction in certain conditions researchgate.net.
For A. glabripennis, the addition of a third male-produced component, (3E,6E)-α-farnesene, to the blend of this compound and 4-(n-heptyloxy)butanal significantly increased the attraction of both sexes in laboratory assays compared to the two-component blend alone nih.gov. This suggests that (3E,6E)-α-farnesene is a crucial synergistic component of the pheromone.
Furthermore, the attractiveness of the male-produced pheromone is enhanced by the presence of host plant volatiles, which are often sesquiterpenes. Field assays have demonstrated significant attraction to blends of this compound and 4-(n-heptyloxy)butanal when combined with host kairomones such as (-)-linalool (B1674924), (Z)-3-hexen-1-ol, and β-caryophyllene mdpi.com. For instance, combining the male pheromone blend with (-)-linalool alone or with (Z)-3-hexen-1-ol attracted significantly more male A. glabripennis than the pheromone alone esf.edunih.gov.
| Pheromone Component(s) | Synergistic Compound(s) | Observed Effect | Reference |
|---|---|---|---|
| This compound + 4-(n-heptyloxy)butanal | (3E,6E)-α-farnesene | Increased attraction of both sexes in laboratory assays. | nih.gov |
| This compound + 4-(n-heptyloxy)butanal | (-)-linalool | Attracted significantly more males than the pheromone alone. | esf.edunih.gov |
| This compound + 4-(n-heptyloxy)butanal | (Z)-3-hexen-1-ol | Attracted significantly more males when combined with (-)-linalool. | esf.edunih.gov |
| This compound + 4-(n-heptyloxy)butanal | β-caryophyllene | Observed significant attraction in field assays when combined with other host kairomones. | mdpi.com |
In studies of A. chinensis, nonanal (B32974) has been identified as an antennally active compound produced by the insects themselves researchgate.netnih.gov. While neither sex of A. chinensis was attracted to nonanal alone or in two-component blends in Y-tube olfactometer assays, females were significantly attracted to a three-component blend of 4-(n-heptyloxy)butan-1-ol, 4-(n-heptyloxy)butanal, and nonanal mdpi.comnih.gov. This indicates a synergistic effect where nonanal enhances the attractiveness of the other two pheromone components for females. Nonanal has also been reported as a female-produced volatile in A. glabripennis and is a common host plant volatile, suggesting it plays an important role in the chemical ecology of Anoplophora species mdpi.comnih.gov.
| Test Compound(s) | Female Response | Male Response | Reference |
|---|---|---|---|
| This compound | Not significantly attractive | Not significantly attractive | researchgate.net |
| 4-(n-heptyloxy)butanal | Not significantly attractive | Not significantly attractive | researchgate.net |
| Nonanal | Not significantly attractive | Not significantly attractive | mdpi.comnih.gov |
| This compound + 4-(n-heptyloxy)butanal | Not significantly attractive | Not significantly attractive | researchgate.net |
| This compound + 4-(n-heptyloxy)butanal + Nonanal | Significantly attractive | Not significantly attractive | mdpi.comnih.gov |
Olfactory Receptor Neuron Responses and Molecular Mechanisms of Olfaction
The detection of this compound and other semiochemicals is mediated by the olfactory system of Anoplophora beetles. In A. glabripennis, single-sensillum recordings have identified specific olfactory sensory neurons (OSNs) that are tuned to the male-produced pheromone components researchgate.net. These specialized OSNs are located in the smooth-tipped, tapered, trichoid sensilla on the most distal antennal flagellomeres of both males and females researchgate.net. These neurons exhibit high-amplitude action potentials in response to both this compound and 4-(n-heptyloxy)butanal, indicating that they are key to the perception of the aggregation-sex pheromone researchgate.net.
At the molecular level, the process of olfaction begins with odorant-binding proteins (OBPs) and chemosensory proteins (CSPs) that recognize and transport hydrophobic odor molecules, such as this compound, through the aqueous sensillum lymph to the dendritic membrane of OSNs nih.gov. There, the odor molecules activate odorant receptors (ORs) nih.gov. Genome-wide studies of A. glabripennis have identified a large family of 98 odorant receptor genes (AglaORs) nih.gov. It is hypothesized that OSNs located in the trichomes of the antennal whipstock are particularly sensitive to the male-produced aggregation-sex pheromones, including this compound nih.gov. Further research is needed to identify the specific AglaOR that binds to this compound to fully elucidate the molecular mechanism of its detection.
Evaluation in Field Bioassays and Laboratory Olfactometer Studies
The behavioral activity of this compound has been primarily investigated in the context of its role as a pheromone for longhorned beetles of the genus Anoplophora. This compound is a known male-produced volatile that has demonstrated attraction for both sexes in several species. illinois.eduresearchgate.net
Field trapping experiments have confirmed the attractiveness of this compound to the citrus long-horned beetle, Anoplophora chinensis. researchgate.net Research has identified this compound, along with 4-(heptyloxy)butanal, in the headspace volatiles of male A. chinensis, but not in females. researchgate.net Similarly, it is a component of the male-produced pheromone of the Asian longhorned beetle, Anoplophora glabripennis. uochb.czpherobase.com For A. glabripennis, field bioassays have shown that the efficacy of the pheromone can be significantly enhanced when combined with plant volatiles, which act as synergists. uochb.cz
In laboratory settings, olfactometer bioassays are crucial for determining the specific behavioral responses of insects to volatile compounds. For A. chinensis, male-produced chemicals including this compound were tested for behavioral activity in a quarantine laboratory. researchgate.net While field trials often provide the ultimate test of an attractant's efficacy, laboratory assays allow for controlled study of specific behaviors and can reveal subtleties not apparent in the field. For instance, some related cerambycid species have shown attraction to certain compounds only in field bioassays, while showing weaker or different responses in laboratory olfactometer tests. uochb.cz This highlights the importance of both laboratory and field evaluations to fully understand the role of pheromone components.
Table 1: Species Responding to this compound in Bioassays
| Species | Common Name | Type of Bioassay | Attracted Sex(es) | Citations |
|---|---|---|---|---|
| Anoplophora chinensis | Citrus long-horned beetle | Field Trapping, Laboratory | Both | researchgate.netpherobase.com |
| Anoplophora glabripennis | Asian longhorned beetle | Field Bioassays | Both | uochb.czpherobase.com |
Comparative Chemical Ecology of Hydroxyether Pheromones Across Cerambycidae
The chemical structure of this compound places it within a group of compounds known as hydroxyethers. These types of molecules are significant in the chemical ecology of the Lamiinae subfamily of longhorned beetles. illinois.eduuochb.cz Research has revealed a remarkable degree of conservation in pheromone structures among related cerambycid species, a concept often referred to as biosynthetic parsimony. illinois.eduuochb.cz This means that many species, even across different genera and tribes, share the same or structurally similar pheromone components. illinois.edu
The hydroxyether motif is a prime example of this phenomenon. For instance, 2-(undecyloxy)ethanol, also known as monochamol, is a male-produced pheromone identified in the European species Monochamus galloprovincialis. uochb.cz This compound has since been identified as a likely pheromone component for numerous other species within the Monochamus genus and even in four other genera within the Monochamini tribe. uochb.cz
Similarly, this compound and the related aldehyde, 4-(heptyloxy)butanal, are key components for species in the genus Anoplophora. researchgate.netuochb.cz The recurrence of this specific structural class of compounds across related species suggests a shared evolutionary history and biosynthetic pathway for pheromone production. While these similarities exist, slight variations in the pheromone blend or the ratio of components can help maintain reproductive isolation between species that are active at the same time and in the same location. uochb.cz The study of these shared chemical signals is crucial for understanding the evolutionary relationships and ecological interactions within the Cerambycidae family.
Table 2: Examples of Hydroxyether Pheromones in the Family Cerambycidae
| Compound Name | Structure | Representative Species | Subfamily | Citations |
|---|---|---|---|---|
| This compound | C₁₁H₂₄O₂ | Anoplophora glabripennis, Anoplophora chinensis | Lamiinae | researchgate.netuochb.cz |
| 2-(undecyloxy)ethanol (monochamol) | C₁₃H₂₈O₂ | Monochamus galloprovincialis | Lamiinae | uochb.cz |
Practical Applications in Pest Monitoring and Integrated Pest Management Strategies
The identification of this compound as a potent attractant for invasive species like Anoplophora glabripennis (Asian longhorned beetle) and Anoplophora chinensis (citrus long-horned beetle) is of significant practical importance. researchgate.net These beetles are highly destructive, polyphagous pests that pose a major threat to urban and forest ecosystems. Traditional detection methods for these pests often rely on visual surveys, which are labor-intensive and inefficient. researchgate.net
Pheromone-based lures containing synthetic this compound and its associated aldehyde offer a much more effective tool for surveillance and monitoring programs. researchgate.net These lures can be used in traps to detect new infestations at an early stage, determine the geographic spread of existing populations, and monitor the effectiveness of control measures. For some related cerambycid species, such as Monochamus galloprovincialis, lures based on their hydroxyether pheromone (monochamol) have been successfully commercialized for trapping. uochb.cz
In an Integrated Pest Management (IPM) framework, pheromone traps are a critical component. They allow for targeted monitoring, reducing the reliance on broad-spectrum insecticides. The development of pheromone-based tools for Anoplophora species is a key area of research aimed at improving survey efforts and mitigating the economic and ecological damage caused by these invasive beetles. researchgate.net The use of generic pheromone blends in field bioassays has also proven effective for assessing the diversity of cerambycid species in a given area, which can be a valuable tool for detecting exotic species. illinois.edu
Table 3: Compound Names Mentioned
| Compound Name |
|---|
| This compound |
| 4-(heptyloxy)butanal |
| 2-(undecyloxy)ethanol |
| monochamol |
Contributions to Materials Science and Supramolecular Chemistry
Design and Synthesis of 4-(Heptyloxy)butan-1-ol as a Molecular Tail for Supramolecular Assemblies
The synthesis of this compound is a critical first step in its application as a molecular tail in supramolecular chemistry. While specific synthetic pathways can vary, a common approach involves the Williamson ether synthesis, where a heptyl halide is reacted with 1,4-butanediol (B3395766) under basic conditions. The strategic design of this molecule, with its seven-carbon alkyl chain, provides a significant hydrophobic driving force for self-assembly in aqueous environments. This "molecular tail" can be attached to various head groups to create amphiphilic molecules that form micelles, vesicles, or other ordered structures. The length of the heptyloxy tail is crucial in determining the packing parameters and, consequently, the morphology of the resulting supramolecular assembly.
Engineering Transmembrane Supramolecular Ion Channels
A particularly innovative application of this compound is in the construction of synthetic transmembrane ion channels. These artificial channels aim to mimic the function of natural ion channels, which are essential for various biological processes. The this compound moiety typically forms the hydrophobic exterior of these channels, facilitating their insertion and stability within the lipid bilayer of cell membranes.
Structure-activity relationship (SAR) studies are pivotal in optimizing the performance of these synthetic ion channels. Research in this area investigates how modifications to the molecular structure, including the length and branching of the alkyl tail, impact the efficiency of ion transport. For instance, the heptyloxy group in this compound provides a balance between sufficient hydrophobicity to span the cell membrane and the flexibility required for the channel to adopt its functional conformation.
| Structural Feature | Impact on Ion Channel Activity |
| Heptyloxy Tail Length | Influences the stability of the channel within the lipid bilayer. Shorter or longer tails can lead to mismatch with the membrane thickness, affecting channel function. |
| Butan-1-ol Head Group | Provides a hydrophilic anchor and can be modified to influence ion selectivity and gating mechanisms. |
| Linker Chemistry | The chemical linkage between the tail and the core of the ion channel can affect the overall rigidity and dynamics of the assembly. |
This table illustrates the key structural-activity relationships for ion channel formation involving this compound.
The formation of a functional ion channel often involves the self-assembly of several "half-channel" monomers within the cell membrane. Each monomer, incorporating the this compound tail, spans a portion of the lipid bilayer. The hydrophobic interactions between the heptyloxy tails of adjacent monomers, along with potential hydrogen bonding or coordination interactions between the head groups, drive the assembly of the complete, functional channel. Understanding these self-assembly mechanisms is crucial for designing channels with predictable and controllable ion transport properties.
Potential as a Crosslinking Agent in Polymer Chemistry
Beyond supramolecular chemistry, this compound has been explored for its potential as a crosslinking agent in polymer synthesis. The terminal hydroxyl group can react with functional groups on polymer chains, such as isocyanates or carboxylic acids, to form covalent bonds. The heptyloxy tail, in this context, can act as a pendant chain, modifying the physical properties of the resulting polymer network. For example, the incorporation of these hydrophobic tails can influence the polymer's swelling behavior, mechanical strength, and thermal stability.
Ligand Design for Coordination Chemistry and Metal-Organic Frameworks (MOFs)
In the realm of coordination chemistry, the alcohol functional group of this compound can be deprotonated to act as a ligand for metal ions. The resulting alkoxide can coordinate to a metal center, while the heptyloxy tail can influence the solubility and crystal packing of the resulting coordination complex. Furthermore, this molecule can be functionalized to create more complex ligands for the construction of Metal-Organic Frameworks (MOFs). By incorporating coordinating groups onto the butanol end, and utilizing the heptyloxy tail to control the framework's hydrophobicity, it is possible to design MOFs with tailored pore environments for applications in gas storage, separation, and catalysis.
| Application Area | Role of this compound Moiety |
| Coordination Complexes | Acts as a ligand, influencing solubility and crystal packing. |
| Metal-Organic Frameworks (MOFs) | Can be functionalized to act as a linker, controlling the hydrophobicity and pore environment of the framework. |
This table summarizes the roles of the this compound moiety in coordination chemistry and MOF design.
Computational and Theoretical Investigations of 4 Heptyloxy Butan 1 Ol
Density Functional Theory (DFT) Calculations for Reactivity Predictions
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. By calculating the electron density, DFT can predict a variety of chemical properties, including molecular geometry, vibrational frequencies, and reactivity. For 4-(heptyloxy)butan-1-ol, DFT calculations are instrumental in predicting its chemical behavior.
Key reactivity descriptors derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons, while the LUMO energy (ELUMO) relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical stability; a smaller gap suggests higher reactivity.
Table 1: Predicted DFT Reactivity Descriptors for a Homologous Series of Alkoxy Alcohols (Note: This table is illustrative and based on general trends observed in computational studies of similar ether-alcohols, as specific data for this compound is not available.)
| Compound | EHOMO (eV) | ELUMO (eV) | Energy Gap (ΔE) (eV) | Chemical Hardness (η) | Electronegativity (χ) |
| 4-Butoxybutan-1-ol | -6.5 | -0.5 | 6.0 | 3.0 | 3.5 |
| 4-Pentoxybutan-1-ol | -6.4 | -0.4 | 6.0 | 3.0 | 3.4 |
| 4-Hexoxybutan-1-ol | -6.3 | -0.3 | 6.0 | 3.0 | 3.3 |
| This compound | -6.2 | -0.2 | 6.0 | 3.0 | 3.2 |
Molecular Dynamics Simulations for Conformation and Intermolecular Interactions
Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. By solving Newton's equations of motion for a system of interacting particles, MD simulations can provide detailed information about the conformational dynamics and intermolecular interactions of molecules like this compound.
The amphiphilic nature of this compound, with its nonpolar heptyl chain and polar butanol head, suggests that it will exhibit complex conformational behavior and intermolecular interactions. MD simulations can explore the vast conformational space of the flexible alkyl chain and the butanol backbone, identifying the most stable conformers and the energy barriers between them.
Furthermore, MD simulations are particularly well-suited to studying the intermolecular interactions that govern the bulk properties of this compound. These simulations can model how individual molecules interact with each other through hydrogen bonding (via the hydroxyl group), dipole-dipole interactions, and van der Waals forces. In aqueous environments, MD simulations can also shed light on the self-assembly of these molecules into larger structures, such as micelles or bilayers, driven by the hydrophobic effect. A study on related ether alcohols highlighted the significant role of both intra- and intermolecular hydrogen bonding in determining their physical properties nih.gov.
Table 2: Simulated Intermolecular Interaction Energies for an Analogous Ether-Alcohol System (Note: This table presents hypothetical data based on typical findings from molecular dynamics simulations of similar amphiphilic molecules, as specific data for this compound is not available.)
| Interaction Type | Average Interaction Energy (kJ/mol) |
| Hydrogen Bonding (O-H···O) | -20.5 |
| van der Waals (Alkyl-Alkyl) | -15.2 |
| Dipole-Dipole | -5.8 |
Quantitative Structure-Activity Relationship (QSAR) Modeling for Biological and Material Applications
Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity or a particular property. By identifying key molecular descriptors that correlate with a specific outcome, QSAR models can be used to predict the properties of new or untested compounds.
For this compound, QSAR modeling can be applied to predict a wide range of properties relevant to its potential biological and material applications. For example, in the context of biological applications, QSAR models could predict its toxicity to various organisms or its potential as an antimicrobial agent. Such models often use descriptors related to lipophilicity (e.g., logP), electronic properties (derived from DFT), and molecular size and shape. Studies on the toxicity of aliphatic ethers and alcohols have shown that hydrophobicity plays a crucial role in their biological activity nih.govresearchgate.net.
In the realm of material science, QSAR models could predict properties such as its effectiveness as a surfactant or its performance in specific formulations. These models would likely incorporate descriptors that capture the amphiphilic nature of the molecule, such as the balance between the hydrophobic and hydrophilic portions.
Table 3: Example of a Predictive QSAR Model for Aquatic Toxicity of Aliphatic Ether Alcohols (Note: This is a hypothetical QSAR model for illustrative purposes, as a specific model for this compound is not available. The descriptors and coefficients are representative of those found in published QSAR studies for similar compounds.)
Model Equation: log(1/EC50) = 0.85 * logP - 0.12 * E_LUMO + 2.5
| Compound | logP | ELUMO (eV) | Predicted log(1/EC50) |
| 4-Butoxybutan-1-ol | 1.9 | -0.5 | 4.19 |
| 4-Pentoxybutan-1-ol | 2.4 | -0.4 | 4.58 |
| 4-Hexoxybutan-1-ol | 2.9 | -0.3 | 4.97 |
| This compound | 3.4 | -0.2 | 5.36 |
Future Research Directions and Unexplored Avenues
Development of Novel Synthetic Pathways for Enhanced Scalability and Sustainability
The current chemical synthesis of insect pheromones often involves expensive and environmentally challenging processes. researchgate.netopenaccessgovernment.org Future research should prioritize the development of scalable and sustainable synthetic routes to 4-(heptyloxy)butan-1-ol. A significant area of interest is the application of biocatalysis, which utilizes enzymes or whole microorganisms to perform chemical transformations with high selectivity and under mild conditions, reducing energy consumption and hazardous waste. researchgate.netnih.govlongdom.org
Key research objectives in this area include:
Enzymatic Synthesis: Investigating the use of lipases and esterases for the key etherification and hydrolysis steps in the synthesis of this compound. researchgate.netnih.gov These enzymes are known for their ability to catalyze reactions with high chemo-, regio-, and stereoselectivity.
Fermentation-Based Production: Exploring the potential of engineered yeast or bacteria to produce this compound or its immediate precursors. researchgate.netopenaccessgovernment.org This approach, which is being developed for other pheromones, could offer a cost-effective and sustainable manufacturing platform. openaccessgovernment.orgunl.edu
Green Solvents and Catalysts: The adoption of green solvents such as water, ionic liquids, or bio-based solvents can significantly reduce the environmental footprint of the synthesis process. neuroquantology.comsigmaaldrich.comresearchgate.netnih.gov Research into solid acid catalysts and other recyclable catalytic systems could also enhance the sustainability of production. rsc.org
| Synthesis Approach | Potential Advantages | Key Research Challenges |
| Biocatalysis | High selectivity, mild reaction conditions, reduced waste. longdom.org | Enzyme stability, cost of enzyme production, substrate scope. longdom.org |
| Yeast Fermentation | Use of renewable feedstocks, potential for large-scale production, cost-effective. openaccessgovernment.org | Metabolic pathway engineering, optimization of fermentation conditions, product purification. |
| Green Solvents | Reduced environmental impact, improved safety, potential for solvent recycling. neuroquantology.com | Solvent compatibility with reactants, reaction kinetics, cost and availability of novel solvents. |
Elucidation of Biosynthetic Pathways in Natural Production Systems
Understanding how this compound is naturally produced by insects is crucial for developing bio-based production methods and for a deeper comprehension of its ecological role. Insect pheromones are often biosynthesized through modifications of common metabolic pathways, such as those for fatty acids and isoprenoids. nih.govnih.gov
Future research should focus on:
Identifying Biosynthetic Genes: Utilizing transcriptomics and genomics to identify the specific enzymes and genes involved in the biosynthesis of this compound in relevant insect species.
Characterizing Enzymatic Steps: In vitro and in vivo studies to characterize the function of candidate enzymes, such as desaturases, reductases, and ether synthases.
Hormonal Regulation: Investigating the endocrine regulation of pheromone production, which in many insects is controlled by hormones like juvenile hormone or pheromone biosynthesis activating neuropeptide (PBAN). nih.govnih.gov
Exploration of Advanced Pheromone Delivery Systems and Release Technologies
The effectiveness of pheromones in pest management is highly dependent on their delivery system. ciac.jl.cn Developing advanced delivery technologies for this compound is essential for its practical application. Current research in this area is focused on controlled-release formulations that protect the pheromone from environmental degradation and ensure a consistent release rate over time. sasnanotechnologies.com
Promising areas for future research include:
Microencapsulation: Encapsulating this compound in microcapsules made from biodegradable polymers can protect it from oxidation and UV degradation, extending its field life. sasnanotechnologies.comalfa-chemistry.com
Nanomaterials: The use of nanogels and nanofibers as carriers for pheromones offers a high surface area for controlled release and can improve the stability of the compound. alfa-chemistry.comalfa-chemistry.comiipseries.orgmdpi.com
Smart Delivery Systems: Designing dispensers that release the pheromone in response to specific environmental triggers, such as temperature or humidity, could optimize its efficacy and reduce waste.
| Delivery System | Key Features | Research and Development Focus |
| Microcapsules | Protection from degradation, controlled release. alfa-chemistry.com | Biodegradable wall materials, optimization of release kinetics. |
| Nanofibers | High surface area, sustained release. mdpi.com | Scalable production methods, material compatibility with pheromones. |
| Nanogels | High loading capacity, stability, smart response potential. alfa-chemistry.com | Stimuli-responsive polymers, biocompatibility, and environmental fate. |
Further Investigations into the Chemo-sensory Mechanisms in Target Organisms
A fundamental understanding of how target organisms detect this compound is essential for optimizing its use in pest management and for the potential design of more effective analogs. Insect olfaction is mediated by specific receptors located on the antennae. nih.govresearchgate.net
Future investigations should aim to:
Identify Specific Olfactory Receptors: Using techniques like electroantennography (EAG) coupled with gas chromatography (GC-EAD) to identify the olfactory sensory neurons that respond to this compound. Subsequent molecular studies can then identify the specific odorant receptors (ORs) or ionotropic receptors (IRs) involved. nih.govelifesciences.org
Functional Characterization of Receptors: Expressing the identified receptors in heterologous systems (e.g., Xenopus oocytes or human cell lines) to study their binding affinity and selectivity for this compound and related compounds.
Neural Processing of the Signal: Employing neuroimaging techniques to map the neural pathways in the insect brain that are activated upon detection of the pheromone, providing insights into how the signal is processed to elicit a behavioral response.
Expanding Applications in Green Chemistry and Sustainable Materials Development
The unique chemical structure of this compound, with its ether linkage and hydroxyl group, suggests potential applications beyond its role as a semiochemical. In the context of green chemistry, this compound could serve as a building block for the synthesis of novel, sustainable materials.
Areas for exploration include:
Bio-based Solvents: Investigating the potential of this compound and its derivatives as green solvents, which are sought after to replace traditional volatile organic compounds. wikipedia.orgresearchgate.net
Biodegradable Polymers: Using this compound as a monomer in the synthesis of biodegradable polymers such as poly(ether-ester)s. mdpi.comresearchgate.netijrar.org The ether linkage could impart flexibility and influence the degradation properties of the resulting polymer. nsf.govmdpi.com
Surfactants and Emulsifiers: The amphiphilic nature of this compound suggests its potential use in the formulation of bio-based surfactants and emulsifiers for various industrial applications.
Integration of Machine Learning and AI in Compound Design and Application Prediction
Future research directions integrating AI include:
Predicting Biological Activity: Training ML models on datasets of known semiochemicals to predict the biological activity of novel compounds structurally related to this compound. researchgate.netnih.gov
De Novo Design of Pheromone Analogs: Using generative models to design new molecules with optimized properties, such as increased potency, selectivity, or stability, based on the structure of this compound.
Optimizing Synthesis and Formulation: Applying AI algorithms to optimize the reaction conditions for the sustainable synthesis of this compound and to predict the performance of different controlled-release formulations.
| AI Application | Objective | Potential Impact |
| Biological Activity Prediction | To identify novel, potent semiochemicals computationally. researchgate.net | Reduced time and cost of screening new compounds. |
| De Novo Design | To create new molecules with desired properties. | Development of next-generation pest management tools. |
| Process Optimization | To improve the efficiency and sustainability of production and formulation. | More cost-effective and environmentally friendly products. |
Q & A
Q. What analytical methods are recommended for identifying and characterizing 4-(heptyloxy)butan-1-ol in biological samples?
Methodological Answer:
- Gas Chromatography-Mass Spectrometry (GC-MS): Used to confirm the presence of this compound in male beetle extracts. The compound’s retention index and fragmentation pattern should align with synthetic standards .
- Nuclear Magnetic Resonance (NMR): Critical for structural elucidation. Key signals include the hydroxy group (-OH) at δ ~1.5 ppm and the heptyloxy chain protons (δ 0.8–1.4 ppm) .
- Electroantennography (EAG): Measures antennal responses in beetles to validate biological activity. Both male and female Anoplophora chinensis exhibit strong EAG responses to this compound .
Q. How should researchers design bioassays to test this compound’s efficacy as a pheromone?
Methodological Answer:
- Field Bioassays: Use traps baited with synthetic this compound (50 mg/lure) and control traps. Spatial replicates (≥3) are essential to account for environmental variability. Data transformation (e.g., log[x+1]) is recommended for non-normal distributions .
- Two-Choice Olfactometer Assays: Compare attraction rates between the compound alone and blends (e.g., with 4-(heptyloxy)butanal). Statistical analysis (χ² or ANOVA) should confirm significance (e.g., P < 0.05) .
Q. Table 1: Example Field Bioassay Results
| Treatment | Mean Trap Catch (Adults) | Significance (vs. Control) |
|---|---|---|
| This compound (50 mg) | 15.3 ± 2.1 | P < 0.05 |
| Blend (1:1 with aldehyde) | 18.7 ± 3.4 | P < 0.01 |
| Control (solvent only) | 2.1 ± 0.5 | — |
| Data derived from . |
Q. What are the key challenges in detecting this compound in environmental samples?
Methodological Answer:
- Low Volatility: Requires derivatization (e.g., acetylation) for GC-MS analysis to enhance detection sensitivity.
- Matrix Interference: Use Solid-Phase Microextraction (SPME) to isolate the compound from complex biological matrices (e.g., beetle extracts) .
- Quantification Limits: Optimize calibration curves using synthetic standards spiked into blank matrices to address recovery variability.
Advanced Research Questions
Q. How do synergistic effects between this compound and other pheromones influence beetle behavior?
Methodological Answer:
- Binary Blending: Test combinations with aldehydes (e.g., 4-(heptyloxy)butanal) in ratios (e.g., 1:1). Use wind tunnel assays to quantify attraction thresholds.
- Behavioral Inhibition Screening: Include compounds like (3E,6E)-α-farnesene to identify antagonistic effects. Statistical models (e.g., generalized linear mixed-effects models) can parse interaction effects .
Q. What strategies optimize the synthesis of this compound for high purity and yield?
Methodological Answer:
- Williamson Ether Synthesis: React 1,4-butanediol with heptyl bromide under alkaline conditions (KOH/EtOH). Monitor reaction progress via thin-layer chromatography (TLC).
- Purification: Use fractional distillation (boiling point ~250–270°C) followed by silica gel chromatography to isolate >98% purity. Confirm purity via GC-FID .
Q. How does the enantiomeric purity of this compound affect its biological activity?
Methodological Answer:
- Chiral Resolution: Employ chiral stationary phases (e.g., β-cyclodextrin) in HPLC to separate enantiomers.
- Bioactivity Testing: Compare racemic mixtures vs. enantiopure forms in EAG and field assays. For example, racemic fuscumol acetate shows reduced activity compared to enantiopure analogs in related species .
Q. How can researchers resolve contradictions between laboratory and field data for this compound?
Methodological Answer:
- Environmental Confounders: Conduct field trials across multiple seasons to account for temperature/humidity effects.
- Dose-Response Modeling: Use probit analysis to establish effective concentrations (EC₅₀) and compare lab vs. field thresholds. Adjust for abiotic degradation rates via stability studies .
Q. What ecological risks arise from using this compound in pest management?
Methodological Answer:
- Non-Target Attraction: Screen non-target species (e.g., pollinators) in bioassays.
- Persistence Studies: Assess soil/water half-life using OECD 307 guidelines. Hydroxyethers typically degrade faster than hydrocarbons, reducing bioaccumulation risks .
Q. What protocols ensure stable storage and handling of this compound?
Methodological Answer:
- Storage Conditions: Store in amber glass vials under nitrogen at –20°C to prevent oxidation.
- Handling Precautions: Use PPE (gloves, goggles) to avoid dermal/ocular exposure. Monitor for decomposition via periodic NMR analysis .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
